N-{4,5-dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thienyl group, and a pyridinylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thienyl and pyridinylmethyl groups via substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide
- 5,5-dimethyl-N-(3-pyridinylmethyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide
Uniqueness
N-{4,5-DIMETHYL-3-[(3-PYRIDINYLMETHYL)CARBAMOYL]-2-THIENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H21N5O2S/c1-4-24-9-7-15(23-24)17(25)22-19-16(12(2)13(3)27-19)18(26)21-11-14-6-5-8-20-10-14/h5-10H,4,11H2,1-3H3,(H,21,26)(H,22,25) |
InChI Key |
WHRBEGZTYNRRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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